6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine - 477859-81-7

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine

Catalog Number: EVT-3070958
CAS Number: 477859-81-7
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Substitution: This method involves reacting 4-chloro-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine with (R)- or (S)-1-phenylethylamine. This reaction yields the desired enantiomer, (R)- or (S)-6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, respectively. []
  • Microwave-assisted synthesis: The compound can be synthesized by reacting 4-chloro-6,7-dimethoxyquinazoline and 3-(trifluoromethyl)aniline in a domestic microwave oven at 580 W. This method boasts a high yield of 93%. []
Molecular Structure Analysis
  • Single-crystal X-ray diffraction: This technique was used to determine the crystal structures of both the (R)- and (S)-enantiomers of 6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. []
  • Crystal packing: The analysis revealed that the crystal packing of 6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine is stabilized by intermolecular interactions. These include N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds and π–π stacking interactions between the quinazoline rings of neighboring molecules. []
Physical and Chemical Properties Analysis
  • Chirality: 6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine exists as two enantiomers, (R)- and (S)-, due to the chiral center at the 1-phenylethyl substituent. []
  • Crystal Systems and Space Groups:
    • (R)-enantiomer: Crystallizes in the tetragonal system, space group P43. []
    • (S)-enantiomer: Crystallizes in the tetragonal system, space group P41. []
  • Solubility: While not explicitly mentioned for this compound, its ethanol disolvate form suggests solubility in ethanol. []
Applications
  • Antitumor Activity: The (R)-enantiomer of 6,7-Dimethoxy-N-(1-phenylethyl)quinazolin-4-amine displayed higher antitumor activity against the MCF-7 breast cancer cell line compared to gefitinib, a known EGFR tyrosine kinase inhibitor. [] This suggests its potential as a lead compound for developing novel anticancer agents.

6,7-Dimethoxy-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine Ethanol Disolvate

  • Compound Description: This compound features a quinazoline scaffold with a 6,7-dimethoxy substitution pattern, similar to the main compound. The key difference lies in the substitution on the phenyl ring attached to the amine nitrogen. In this related compound, a trifluoromethyl group is present at the 3-position of the phenyl ring, while the main compound has a 1-phenylethyl substituent. []
  • Relevance: This compound highlights the importance of the quinazoline scaffold and the 6,7-dimethoxy substitution pattern, which are also present in 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. [] The variation in the amine substituent suggests its potential role in influencing biological activity or physicochemical properties.

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives

  • Relevance: The shared quinazoline-4-amine core between these derivatives and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine suggests the core's potential significance in biological activity, particularly targeting P-gp. [] The structural variations, such as the dimethoxydihydroisoquinoline moiety and linker, provide valuable insights into optimizing P-gp inhibitory activity and exploring structure-activity relationships.

6,7-Dimethoxy-N2-(substituted benzyl)-N2-propylquinazoline-2,4-diamine Derivatives

  • Compound Description: These compounds, designed as potential anxiolytic and antidepressant agents, share the 6,7-dimethoxyquinazoline core with 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. [] The major difference lies in the presence of two amine substituents at the 2 and 4 positions of the quinazoline ring, with one being a substituted benzyl group and the other a propyl group. []
  • Relevance: The similar 6,7-dimethoxyquinazoline core structure between these compounds and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine suggests its potential as a pharmacophore for exploring anxiolytic and antidepressant activities. [] Variations in the amine substituents highlight the potential to fine-tune pharmacological profiles within this structural class.

N-(3-ethynylphenyl)-6,7-dimethoxyquinolin-4-amine (Compound 1)

  • Compound Description: This compound is a potent EGFR inhibitor designed to interact with a specific water network within the EGFR active site. [] The structure closely resembles 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, sharing the 6,7-dimethoxy-N-(3-ethynylphenyl)-4-amino motif. The key difference lies in the core heterocycle, with this compound incorporating a quinoline instead of a quinazoline. []
  • Relevance: The structural similarity between compound 1 and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine highlights the shared pharmacophoric elements contributing to EGFR inhibitory activity. [] The subtle difference in the core heterocycle emphasizes the impact of even minor structural modifications on target selectivity and potency.

N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 4)

  • Compound Description: This compound is another potent EGFR inhibitor, closely related to compound 1 and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. It features the same 6,7-dimethoxy-N-(3-ethynylphenyl)-4-amino motif but retains the quinazoline core as in 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. []
  • Relevance: The close structural similarity between compound 4 and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, only differing in the 1-phenylethyl substituent, further emphasizes the potential importance of the shared core structure in EGFR inhibition. [] This comparison highlights the potential for modulating activity and selectivity by modifying the substituent on the amine nitrogen.

6,7-Dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (Compound 18)

  • Compound Description: This compound represents a potent inhibitor of the UCH-2 chordoma cell line. It shares the 6,7-dimethoxyquinolin-4-amine core with compound 1 but features a (4-methylbenzyl)oxyphenyl substituent on the amine nitrogen. []
  • Relevance: Although structurally similar to compound 1, compound 18's distinct activity against UCH-2 chordoma cells suggests that modifications to the amine substituent can lead to diverse biological profiles, even within a series of structurally related compounds. [] This finding further supports the exploration of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine and its derivatives for various therapeutic applications.

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (Compound 1)

  • Compound Description: This compound, identified as a promising starting point for developing dual inhibitors of wild-type BTK and the drug-resistant C481S mutant, shares the 6,7-dimethoxyquinazolin-4-amine core with 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine. [] The key difference lies in the amine substituent, with this compound having a 3,5-dimethoxyphenyl group instead of 1-phenylethyl. []
  • Relevance: The structural similarity between this compound and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, particularly the shared 6,7-dimethoxyquinazolin-4-amine core, suggests the potential of this scaffold for targeting BTK. [] The variation in the amine substituent provides insights for designing new BTK inhibitors and further exploring structure-activity relationships.

6,7-dimethoxy-N-(pyridin-3-yl)quinazolin-4-amine (Compound 12)

  • Compound Description: This compound is a chemically modified version of compound 1 (N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine) designed to improve physicochemical properties while retaining BTK inhibitory activity. [] It maintains the 6,7-dimethoxyquinazolin-4-amine core but replaces the 3,5-dimethoxyphenyl substituent with a pyridin-3-yl group. []
  • Relevance: Compound 12 demonstrates the feasibility of modifying the amine substituent in 6,7-dimethoxyquinazolin-4-amine derivatives to enhance drug-like properties without compromising activity. [] This finding encourages the exploration of different substituents on the amine nitrogen of 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine to potentially enhance its therapeutic potential.

N-(closo-1,7-dicarbadodecaboran(12)-9-yl)-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-quinazolin-4-amine (DMQCd)

  • Relevance: Despite the structural differences, DMQCd highlights the potential of the 6,7-dimethoxyquinazolin-4-amine core for developing novel ABCG2 inhibitors. [] The distinct substituents in DMQCd compared to 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine offer insights for exploring structure-activity relationships and optimizing activity against ABCG2.

Properties

CAS Number

477859-81-7

Product Name

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine

IUPAC Name

6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine

Molecular Formula

C18H19N3O2

Molecular Weight

309.369

InChI

InChI=1S/C18H19N3O2/c1-12(13-7-5-4-6-8-13)21-18-14-9-16(22-2)17(23-3)10-15(14)19-11-20-18/h4-12H,1-3H3,(H,19,20,21)

InChI Key

RJFMUYZWDLSYSX-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.